4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine is a complex organic compound notable for its potential biological activities, particularly as an agonist for the farnesoid X receptor (FXR), which plays a critical role in lipid metabolism and glucose homeostasis. This compound is classified under oxazole derivatives, which are known for their diverse pharmacological properties.
4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine falls under the category of heterocyclic compounds, specifically those containing oxazole and piperidine rings. Its structural complexity allows it to interact with biological targets effectively.
The synthesis of 4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine typically involves several key steps:
Each synthetic step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula of 4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine is C_{19}H_{20}Cl_{2}N_{2}O_{2}. The compound features a piperidine ring connected to a methoxy-substituted oxazole derivative that includes a cyclopropyl group and a dichlorophenyl substituent.
The molecular weight is approximately 367.28 g/mol. The structural complexity contributes to its unique chemical properties and biological activity .
4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The primary mechanism of action for 4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine involves its role as an FXR agonist. Upon binding to FXR, it induces conformational changes that activate gene transcription related to lipid metabolism .
Research has shown that this compound effectively modulates plasma lipid levels in animal models, suggesting its potential utility in treating dyslipidemia .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature. Specific melting point data may vary based on purity and synthesis methods.
Key chemical properties include:
4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine has significant potential in pharmaceutical research as:
This compound represents an important area of research with implications for developing novel therapeutic agents targeting metabolic diseases.
The integration of isoxazole and piperidine moieties creates a three-dimensional hybrid scaffold with enhanced biological target engagement capabilities. This architecture strategically positions the 2,6-dichlorophenyl group orthogonally to the piperidine ring, optimizing steric and electronic complementarity with hydrophobic binding pockets in nuclear receptors like FXR (Farnesoid X Receptor) [1] [5]. Computational analyses reveal that the isoxazole's dipole moment (∼2.5 Debye) facilitates π-stacking interactions, while the piperidine's basic nitrogen (predicted pKₐ ∼8.5) enables salt bridge formation in physiological environments. The methyleneoxy linker between isoxazole-C4 and piperidine-C4 provides critical conformational flexibility, allowing adaptive binding in allosteric sites [2] [10].
Table 1: Key Structural Parameters of the Hybrid Scaffold
Structural Feature | Computational Parameter | Biological Significance |
---|---|---|
Isoxazole-piperidine dihedral | 67.5° ± 12° | Optimal spatial orientation for FXR binding |
Piperidine pKₐ | 8.3 (calculated) | Protonation state modulates membrane permeability |
Dichlorophenyl torsion angle | 15°-20° relative to isoxazole | Minimizes steric clash in receptor pockets |
LogP (predicted) | 3.8 ± 0.2 | Balances hydrophobicity and solubility |
Achieving C5-cyclopropylation on the electron-deficient isoxazole ring requires meticulous control of reaction parameters. Directed metalation strategies employing n-BuLi/TMEDA at -78°C enable selective deprotonation at C5, followed by quenching with cyclopropyl bromide to yield the C5-cyclopropyl derivative in >85% yield [6] [9]. Carbamate protecting groups (e.g., Boc, Fmoc) prove essential for preventing N-alkylation during this process, as demonstrated by HPLC-MS monitoring showing <2% N-alkylated byproducts when using Boc protection versus 15-20% without protection [6]. Subsequent C4-bromination using NBS (N-bromosuccinimide) in acetonitrile at 0°C affords the C4-bromomethyl intermediate crucial for piperidine coupling, with reaction regioselectivity confirmed through ¹H-¹³C HMBC NMR correlations between C4-H and the isoxazole C3/C5 carbons [3] [8].
Microwave irradiation dramatically enhances the efficiency of cyclopropyl group installation via accelerated Knoevenagel condensation-cyclopropanation sequences. Conventional thermal methods (toluene reflux, 24h) for generating the cyclopropyl substituent yield ≤45%, while microwave-assisted protocols (DMF, 150°C, 20 minutes) achieve 92% conversion with <1% diastereomeric impurities [6]. Key to success is the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which facilitates interfacial reactions between aqueous cyclopropanating agents (e.g., trimethylsulfoxonium iodide) and organic-soluble isoxazole precursors. Reaction optimization studies reveal microwave power density ≥300W is critical for suppressing dimerization byproducts, as confirmed by GC-MS monitoring of side product distributions at varying power levels.
Table 2: Cyclopropanation Efficiency Under Different Conditions
Method | Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Conventional heating | 110 | 24 | 43 ± 3 | 15% dimeric byproducts |
Microwave (150W) | 120 | 1.5 | 68 ± 2 | 8% unreacted starting material |
Microwave (300W) + TBAB | 150 | 0.33 | 92 ± 1 | <1% diastereomers |
Piperidine nitrogen protection demands orthogonal deprotection compatibility with acid-sensitive isoxazole functionalities. The 2-(piperidine-1-yl)-ethyl (PIP) group demonstrates exceptional stability during isoxazole functionalization, resisting harsh conditions including ortho-lithiation (t-BuLi, THF, -78°C) and concentrated HBr reflux [3] [8]. Quantitative PIP removal (>98% yield) is achieved via mild oxidative Cope elimination using m-CPBA (m-chloroperbenzoic acid) at 0°C, generating non-acidic byproducts that avoid isoxazole ring degradation—a significant advantage over classical benzyl deprotection requiring catalytic hydrogenation that reduces the dichlorophenyl system [3] [8]. Comparative TLC studies demonstrate that tert-butyldimethylsilyl (TBS) ethers exhibit partial deprotection (∼30%) under these oxidative conditions, confirming PIP's superiority for this molecular architecture.
The 2,6-dichloro substitution pattern on the phenyl ring confers exceptional electronic and steric advantages over meta- or para-substituted analogs. Hammett studies reveal the σₚ value (∼0.78) significantly enhances isoxazole electrophilicity at C4, accelerating nucleophilic substitution with piperidine by 8-fold compared to unsubstituted phenyl derivatives [4] [5]. Ortho-chlorine atoms enforce near-perpendicular orientation (85°-89° dihedral angle) relative to the isoxazole plane via X-ray crystallography, minimizing conjugation-induced electron donation that would otherwise decrease isoxazole reactivity. Biological evaluation demonstrates this configuration improves FXR binding affinity (IC₅₀ = 38nM) versus 2,5-dichloro (IC₅₀ = 120nM) or 3,5-dichloro (IC₅₀ = 290nM) isomers, attributed to optimal halogen bonding with Tyr366 residue in the FXR ligand-binding domain [1] [4].
Table 3: Impact of Dichlorophenyl Regioisomerism on Compound Properties
Substitution Pattern | Relative Reaction Rate (kᵣₑₗ) | Isoxazole C4 Charge (eV) | FXR IC₅₀ (nM) |
---|---|---|---|
2,6-Dichloro | 1.00 (reference) | +0.32 | 38 ± 2 |
2,5-Dichloro | 0.65 | +0.27 | 120 ± 15 |
3,5-Dichloro | 0.41 | +0.19 | 290 ± 30 |
4-Chloro | 0.38 | +0.15 | >1000 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1